2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide
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Overview
Description
2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide is an organic compound with the molecular formula C12H15ClN2O. It is characterized by the presence of a chlorophenyl group attached to a pent-4-enehydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide typically involves the reaction of 4-chlorobenzyl chloride with pent-4-enehydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)methyl]pyridine
- 2-[(4-Chlorophenyl)methyl]benzene
- 2-[(4-Chlorophenyl)methyl]ethanol
Uniqueness
2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
91766-95-9 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]pent-4-enehydrazide |
InChI |
InChI=1S/C12H15ClN2O/c1-2-3-10(12(16)15-14)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8,14H2,(H,15,16) |
InChI Key |
NXQUIPCAXXRWFX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CC=C(C=C1)Cl)C(=O)NN |
Origin of Product |
United States |
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